molecular formula C9H9F4N B6158165 {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 958863-66-6

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B6158165
CAS No.: 958863-66-6
M. Wt: 207.2
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Description

Chemical Structure: The compound, also known as 1-(2-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine (CAS: 958863-66-6), features a phenyl ring substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. A methylamine group is attached via a methylene bridge. Its molecular formula is C₉H₉F₄N, with a molar mass of 207.17 g/mol .

Properties

CAS No.

958863-66-6

Molecular Formula

C9H9F4N

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include nitroso, nitro, amine, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Key Properties :

  • Electrophilic character : The electron-withdrawing trifluoromethyl and fluorine substituents enhance the compound's reactivity in nucleophilic substitution and coupling reactions.
  • Applications : Primarily investigated as an intermediate in agrochemical and pharmaceutical synthesis, with herbicidal activity reported against Brassica napus (rape) .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Modifications

The following table compares the target compound with its analogs based on substituents, molecular weight, and reported activities:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Source/Application
[Target Compound]
{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine 2-F, 5-CF₃, methylamine 207.17 Moderate herbicidal activity (rape) Agrochemical research
[Analog 1]
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine 4-Cl, 2-CH₃, 5-F, phenoxy group 283.74 (C₁₅H₁₅ClFNO) Not explicitly reported; structural similarity suggests potential herbicidal use Research chemical
[Analog 2]
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethyl-phenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine Benzimidazole-pyridine-imidazole core ~535.4 Patent-derived activity (likely enzyme inhibition) Pharmaceutical patents
[Analog 3]
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine-sulfonyl benzoate 381.35 (C₁₄H₁₅N₅O₆S) Herbicidal (metsulfuron methyl ester) Commercial herbicide

Functional Group Impact on Activity

  • Trifluoromethyl (-CF₃): Enhances metabolic stability and binding affinity to hydrophobic pockets in target enzymes.
  • Fluorine (F) : Reduces steric hindrance while increasing electronegativity, improving interaction with electron-rich biological targets.
  • Phenoxy vs.

Herbicidal Activity Data

From :

Compound Class Activity Against Rape (IC₅₀, μM) Activity Against Barnyard Grass (IC₅₀, μM)
Target compound derivatives 10–50 (moderate) >100 (weak)
Triazine-based herbicides (e.g., Analog 3) <5 (high) <10 (high)

Key Finding: The target compound’s herbicidal efficacy is species-specific, likely due to differences in plant enzyme targets (e.g., acetolactate synthase inhibition in rape) . Triazine derivatives (e.g., Analog 3) show broader activity due to their sulfonylurea moieties, which inhibit amino acid biosynthesis pathways .

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